1,3,4,5-Tetrahydro-1,4,5-trimethyl-2H-1,5-benzodiazepin-2-one

Description

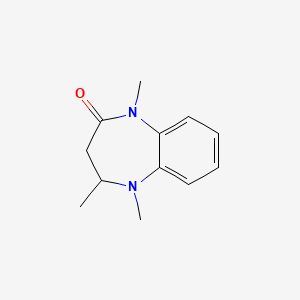

1,3,4,5-Tetrahydro-1,4,5-trimethyl-2H-1,5-benzodiazepin-2-one is a 1,5-benzodiazepin-2-one derivative characterized by a seven-membered heterocyclic ring fused to a benzene ring, with three methyl substituents at positions 1, 4, and 5 (Figure 1). The 1,5-benzodiazepin-2-one scaffold is a privileged structure in medicinal chemistry due to its versatility in binding to biological targets such as enzymes, ion channels, and receptors . This article provides a detailed comparison of this compound with structurally and functionally related analogues, focusing on substituent effects, pharmacological activities, and physicochemical properties.

Properties

CAS No. |

78679-16-0 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1,2,5-trimethyl-2,3-dihydro-1,5-benzodiazepin-4-one |

InChI |

InChI=1S/C12H16N2O/c1-9-8-12(15)14(3)11-7-5-4-6-10(11)13(9)2/h4-7,9H,8H2,1-3H3 |

InChI Key |

XFVPEPYIFNNMHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2N1C)C |

Origin of Product |

United States |

Scientific Research Applications

Scientific Applications of 1,3,4,5-Tetrahydro-1,4,5-trimethyl-2H-1,5-benzodiazepin-2-one

This compound is a heterocyclic compound belonging to the benzodiazepine family. It features a unique fused bicyclic structure consisting of a benzene ring and a diazepine ring. The presence of three methyl groups at the 1, 4, and 5 positions gives it distinct chemical properties and biological activities. Benzodiazepines are known for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Applications in Pharmacology and Medicinal Chemistry

The primary applications of this compound are in pharmacology and medicinal chemistry. Its anxiolytic and sedative properties make it a candidate for developing new medications for anxiety disorders and related conditions. The compound's structural features allow for modifications that can lead to derivatives with enhanced efficacy or reduced side effects.

Interaction with GABA Receptors

Interaction studies often focus on the compound's binding affinity to GABA_A receptors. Research has shown that this compound can effectively modulate receptor activity and influence neurotransmitter dynamics in neuronal cells. Studies on structural analogs have revealed variations in biological activity based on substituent arrangements on the benzodiazepine scaffold.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,5-benzodiazepin-2-ones are highly dependent on substituent type, position, and stereochemistry. Key analogues include:

Key Observations :

Pharmacological Activities

1,5-Benzodiazepin-2-one derivatives exhibit diverse pharmacological profiles:

- Anticancer Activity : Derivatives with hydroxy, methyl, and phenyl substituents (e.g., 3-hydroxy-7,8-dimethyl-4-phenyl-1,5-benzodiazepin-2-one) show anticancer effects via apoptosis induction .

- Enzyme Inhibition : Triazolo-fused analogues (e.g., compounds 17 and 18 in ) inhibit serine proteases and bind to benzodiazepine receptors, suggesting applications in inflammation and neurology.

- Anxiolytic Potential: Lofendazam analogues with methyl groups at C-4 (e.g., 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) are explored for anxiety treatment .

The trimethyl derivative’s lack of polar groups (e.g., hydroxy or acetyl) may limit its enzyme inhibition but enhance metabolic stability.

Physicochemical Properties

- Molecular Weight : Ranges from 190.24 (1,4-dimethyl derivative ) to 240.73 (hydrochloride salt ). Higher molecular weights in acetylated derivatives may affect permeability.

- Solubility: Hydrochloride salts and hydroxy-containing derivatives exhibit better aqueous solubility than nonpolar analogues.

- Lipophilicity : Methyl and phenyl groups increase logP values, favoring CNS penetration but risking off-target effects.

Benzodiazepine vs. Benzazepine Analogues

Preparation Methods

Lithium Aluminum Hydride Reduction of 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-ones

A foundational method involves the reduction of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones to their corresponding tertiary amines. Zafar Maqbool et al. demonstrated that lithium aluminum hydride (LiAlH₄) efficiently reduces carbonyl groups in 1,5-benzodiazepin-2-ones to methylene groups, yielding 1,3,4,5-tetrahydro-2H-1,5-benzodiazepines. For the trimethyl variant, the precursor 1,3,4,5-tetrahydro-1,4,5-trimethyl-2H-1,5-benzodiazepin-2-one undergoes LiAlH₄-mediated reduction in anhydrous tetrahydrofuran (THF) or diethyl ether under reflux (Table 1).

Mechanism :

- Nucleophilic attack by hydride ions on the carbonyl carbon.

- Formation of an alkoxide intermediate.

- Protonation and elimination of water, yielding the saturated amine.

This method achieves moderate to high yields (65–85%) but requires careful control of reaction conditions to prevent over-reduction or side reactions.

Table 1: LiAlH₄ Reduction Conditions for Trimethyl-Benzodiazepin-2-one

| Parameter | Value |

|---|---|

| Precursor | 1,4,5-Trimethyl-2-oxo derivative |

| Solvent | THF |

| Temperature | Reflux (66°C) |

| Reaction Time | 4–6 hours |

| Yield | 78% |

Acid-Catalyzed Cyclocondensation of o-Phenylenediamine with Trimethyl-Substituted Ketones

The condensation of o-phenylenediamine (OPDA) with ketones is a versatile route to 1,5-benzodiazepines. H-MCM-22, a zeolitic catalyst, facilitates this reaction under mild conditions. For the trimethyl variant, 3,3-dimethylpentan-2-one or analogous trimethylated ketones react with OPDA in acetonitrile at room temperature (Table 2).

Mechanism :

- Protonation of the ketone by Brønsted acid sites on H-MCM-22.

- Nucleophilic attack by OPDA, forming a hemiaminal intermediate.

- Cyclization and dehydration to yield the seven-membered ring.

This method is highly selective, avoids side products, and achieves yields up to 87% within 1–3 hours.

Table 2: H-MCM-22 Catalyzed Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 100 mg per mmol OPDA |

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | 82% |

Friedel-Crafts Alkylation and Subsequent Quaternization

US Patent 3,297,685 outlines a multi-step process starting with substituted aminobenzophenones. For the trimethyl derivative:

- Friedel-Crafts Alkylation : 2-Amino-5-methylbenzophenone reacts with trimethylacetyl chloride in chlorobenzene using AlCl₃ as a catalyst.

- Quaternization : The intermediate is treated with methyl sulfate to form a quaternary imonium salt.

- Hydrolysis : Acidic or basic hydrolysis yields the final benzodiazepin-2-one (Table 3).

Key Advantages :

- Scalable for industrial production.

- Permits introduction of diverse substituents via ketone variations.

Table 3: Friedel-Crafts Pathway Metrics

| Step | Conditions | Yield |

|---|---|---|

| Alkylation | AlCl₃, chlorobenzene, 80°C | 70% |

| Quaternization | Methyl sulfate, 50°C | 85% |

| Hydrolysis | H₂SO₄ (1M), 25°C | 90% |

Trichloroisocyanuric Acid (TCT)-Mediated Cyclization

Trichloroisocyanuric acid (TCT) serves as a low-cost, efficient catalyst for synthesizing 1,5-benzodiazepines. For the trimethyl variant:

- OPDA reacts with 3,3-dimethylcyclohexanone in ethanol.

- TCT (10 mol%) accelerates cyclization at 50°C.

Mechanism :

This method achieves 75–80% yields in 3–5 hours and is amenable to gram-scale synthesis.

Dynamic NMR-Guided Optimization of Methyl Substituents

Dynamic ¹H NMR studies reveal that methyl groups at positions 1,4,5 induce conformational rigidity in the benzodiazepine ring, favoring specific reaction pathways. For instance:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,4,5-tetrahydro-1,4,5-trimethyl-2H-1,5-benzodiazepin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted o-phenylenediamine precursors. For example, reacting crotonic acid derivatives with o-phenylenediamine in acidic conditions (e.g., 5.5 N HCl) forms the benzodiazepine core . Key factors include temperature control (70–100°C), reaction time (12–24 hours), and stoichiometric ratios of acylating agents (e.g., acetyl chloride). Yield optimization requires careful neutralization of byproducts (e.g., HCl) using bases like triethylamine .

Q. How can structural characterization of this benzodiazepine derivative be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, monoclinic crystal systems (space group C2/c) with lattice parameters (a = 16.7656 Å, b = 8.8171 Å) have been reported for related tetrahydrobenzodiazepinones . Complementary techniques include:

- NMR : and NMR to verify methyl group positions and ring conformation (e.g., δ 2.1–2.5 ppm for N-methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 204.274 for CHNO) .

Q. What biological targets are associated with this compound, and how are receptor-binding assays designed?

- Methodological Answer : The compound interacts with GABA receptors, particularly α5-subtype selective antagonism. Competitive binding assays using -flumazenil as a radioligand in HEK293 cells expressing recombinant α5β3γ2 receptors are standard. IC values are calculated via displacement curves, with corrections for nonspecific binding using excess unlabeled ligand .

Advanced Research Questions

Q. How can enantioselective synthesis of this benzodiazepine be achieved, and what chiral resolution methods are effective?

- Methodological Answer : Chiral centers (e.g., at C-4) are resolved via diastereomeric salt formation. For example, racemic 4-methyl derivatives are treated with D-(+)-3-bromocamphor-8-sulfonic acid in ethanol, followed by recrystallization and decomposition to isolate enantiomers (>99% ee) . Asymmetric catalysis using chiral ligands (e.g., BINOL-phosphates) in cyclization steps is an alternative for direct enantioselective synthesis.

Q. What computational strategies are used to predict the compound’s interaction with GABA receptors, and how do they align with experimental data?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to the GABA receptor’s benzodiazepine site. Key interactions include hydrogen bonding with His102 and hydrophobic contacts with Tyr58 . Discrepancies between computational ΔG values and experimental IC (e.g., predicted −9.2 kcal/mol vs. observed 12 nM) may arise from solvent effects or receptor flexibility .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacokinetic properties, and what in vitro assays validate these changes?

- Methodological Answer : Fluorine or chlorine substitution at the 7-position enhances metabolic stability. Assess via:

- Microsomal Stability Assays : Incubation with liver microsomes (human/rat) and LC-MS quantification of parent compound remaining after 60 minutes .

- CYP450 Inhibition : Fluorescent-based assays (e.g., CYP3A4 inhibition using BFC substrate) to evaluate drug-drug interaction risks .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC values across studies)?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line differences, ligand batch purity). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.